molecular formula C10H9N3O2 B2688894 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1368952-41-3

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2688894
CAS No.: 1368952-41-3
M. Wt: 203.201
InChI Key: DOABLSXWJCSOCB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

    Target of action

    Imidazole derivatives are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . .

    Mode of action

    The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical pathways

    Imidazole derivatives can influence various biochemical pathways due to their broad range of biological activities . The specific pathways affected by “this compound” would depend on its specific biological targets, which are currently unknown.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Imidazole derivatives, in general, are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution.

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties , which could influence their behavior in different environments.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and pyridine derivatives .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is unique due to its combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-3-1-2-4-11-8/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOABLSXWJCSOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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